molecular formula C15H14N2O3S B273459 1-[(6-methoxynaphthalen-2-yl)sulfonyl]-2-methyl-1H-imidazole

1-[(6-methoxynaphthalen-2-yl)sulfonyl]-2-methyl-1H-imidazole

Cat. No. B273459
M. Wt: 302.4 g/mol
InChI Key: NCIGNBDIEBIRET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(6-methoxynaphthalen-2-yl)sulfonyl]-2-methyl-1H-imidazole, also known as MNIMI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MNIMI belongs to the class of imidazole derivatives and is known for its unique molecular structure and mechanism of action.

Mechanism of Action

The mechanism of action of 1-[(6-methoxynaphthalen-2-yl)sulfonyl]-2-methyl-1H-imidazole involves the inhibition of the NF-κB signaling pathway, which is a major regulator of inflammation and immune responses. This compound binds to the IKKβ subunit of the IKK complex, which is responsible for the activation of NF-κB. By inhibiting IKKβ, this compound prevents the activation of NF-κB and reduces inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cytokine and chemokine production, the reduction of oxidative stress, and the suppression of cell proliferation. This compound has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-[(6-methoxynaphthalen-2-yl)sulfonyl]-2-methyl-1H-imidazole is its specificity towards the IKKβ subunit, which makes it a promising therapeutic agent for the treatment of various inflammatory diseases. However, this compound has a relatively short half-life and may require frequent dosing to maintain therapeutic levels. Additionally, this compound may have off-target effects on other signaling pathways, which may limit its use in certain applications.

Future Directions

There are several future directions for research on 1-[(6-methoxynaphthalen-2-yl)sulfonyl]-2-methyl-1H-imidazole, including the development of more potent and selective IKKβ inhibitors, the investigation of its potential applications in the treatment of neurodegenerative diseases, and the evaluation of its safety and efficacy in clinical trials. Additionally, the use of this compound in combination with other anti-inflammatory agents may provide synergistic effects and improve therapeutic outcomes.

Synthesis Methods

1-[(6-methoxynaphthalen-2-yl)sulfonyl]-2-methyl-1H-imidazole can be synthesized through various methods, including the reaction of 2-methylimidazole with 6-methoxy-2-naphthalenesulfonyl chloride in the presence of a base. The resulting compound can be purified through column chromatography to obtain pure this compound.

Scientific Research Applications

1-[(6-methoxynaphthalen-2-yl)sulfonyl]-2-methyl-1H-imidazole has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is its use as an anti-inflammatory agent. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation in various tissues.

properties

Molecular Formula

C15H14N2O3S

Molecular Weight

302.4 g/mol

IUPAC Name

1-(6-methoxynaphthalen-2-yl)sulfonyl-2-methylimidazole

InChI

InChI=1S/C15H14N2O3S/c1-11-16-7-8-17(11)21(18,19)15-6-4-12-9-14(20-2)5-3-13(12)10-15/h3-10H,1-2H3

InChI Key

NCIGNBDIEBIRET-UHFFFAOYSA-N

SMILES

CC1=NC=CN1S(=O)(=O)C2=CC3=C(C=C2)C=C(C=C3)OC

Canonical SMILES

CC1=NC=CN1S(=O)(=O)C2=CC3=C(C=C2)C=C(C=C3)OC

Origin of Product

United States

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